1-(4-Methanesulfonylphenyl)pentane-1,4-dione
CAS No.: 189501-34-6
Cat. No.: VC4014077
Molecular Formula: C12H14O4S
Molecular Weight: 254.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189501-34-6 |
|---|---|
| Molecular Formula | C12H14O4S |
| Molecular Weight | 254.3 g/mol |
| IUPAC Name | 1-(4-methylsulfonylphenyl)pentane-1,4-dione |
| Standard InChI | InChI=1S/C12H14O4S/c1-9(13)3-8-12(14)10-4-6-11(7-5-10)17(2,15)16/h4-7H,3,8H2,1-2H3 |
| Standard InChI Key | NVQSZIPWICDNLW-UHFFFAOYSA-N |
| SMILES | CC(=O)CCC(=O)C1=CC=C(C=C1)S(=O)(=O)C |
| Canonical SMILES | CC(=O)CCC(=O)C1=CC=C(C=C1)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-(4-Methanesulfonylphenyl)pentane-1,4-dione is systematically named according to IUPAC conventions as 1-(4-methylsulfonylphenyl)pentane-1,4-dione . Its molecular structure consists of a pentane chain () flanked by two ketone groups () at the 1st and 4th positions. The phenyl ring at the 1st position is substituted with a methanesulfonyl group (), which confers polarity and influences electronic distribution . The compound’s InChIKey (NVQSZIPWICDNLW-UHFFFAOYSA-N) and SMILES notation () provide unambiguous representations of its connectivity and stereochemistry .
Table 1: Key Identifiers of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione
| Property | Value | Source |
|---|---|---|
| CAS Number | 189501-34-6 | |
| Molecular Formula | ||
| Molecular Weight | 254.30 g/mol | |
| PubChem CID | 10538871 | |
| MDL Number | MFCD09030703 |
Synthesis and Production
Synthetic Routes
| Supplier | Quantity | Purity | Price | Catalog Number |
|---|---|---|---|---|
| Matrix Scientific | 500 mg | >97% | $275 | 115024 |
| SynQuest Laboratories | 1 g | N/A | $311 | 6663-1-18 |
| Crysdot | 5 g | 97% | $680 | CD12101456 |
Physicochemical Properties
Solubility and Stability
The methanesulfonyl and diketone functionalities render the compound moderately polar, suggesting solubility in organic solvents such as dimethyl sulfoxide (DMSO), acetone, and ethyl acetate. Aqueous solubility is expected to be low due to the hydrophobic phenyl group . Stability studies indicate that the compound should be stored under inert conditions at 2–8°C to prevent degradation, though specific data on hydrolysis or photolysis rates are unavailable .
Thermal Properties
Applications in Research and Industry
Organic Synthesis
The compound serves as a versatile building block in heterocyclic chemistry. Its diketone moiety enables cyclocondensation reactions with amines or hydrazines to form pyrroles, pyrazoles, and other nitrogen-containing heterocycles . These derivatives are of interest in medicinal chemistry for their potential bioactivity.
Pharmaceutical Intermediates
While direct pharmacological studies are scarce, structural analogs of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione have been investigated for anti-inflammatory and anticancer properties . The sulfonyl group may enhance binding affinity to enzymatic targets such as cyclooxygenase-2 (COX-2) or kinase inhibitors, though specific target validation remains unreported in accessible literature.
Future Research Directions
Biological Activity Profiling
Comprehensive in vitro and in vivo studies are needed to elucidate the compound’s pharmacological potential. Priority areas include screening against inflammatory mediators, cancer cell lines, and microbial pathogens.
Process Optimization
Developing cost-effective synthetic routes and improving yields could enhance accessibility for academic and industrial researchers. Green chemistry approaches, such as solvent-free reactions or biocatalysis, warrant exploration.
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